molecular formula C7H7N3 B3193366 3-Amino-2-methylpyridine-4-carbonitrile CAS No. 71058-43-0

3-Amino-2-methylpyridine-4-carbonitrile

Cat. No.: B3193366
CAS No.: 71058-43-0
M. Wt: 133.15 g/mol
InChI Key: BDWOUODZXCPTAF-UHFFFAOYSA-N
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Description

3-Amino-2-methylpyridine-4-carbonitrile is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 3, a methyl group at position 2, and a cyano group at position 2. Pyridine carbonitriles are widely studied for their electronic properties, bioactivity, and utility as intermediates in organic synthesis .

Properties

CAS No.

71058-43-0

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3-amino-2-methylpyridine-4-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-7(9)6(4-8)2-3-10-5/h2-3H,9H2,1H3

InChI Key

BDWOUODZXCPTAF-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1N)C#N

Canonical SMILES

CC1=NC=CC(=C1N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine vs. Pyrimidine Carbonitriles
  • Pyridine Derivatives: Compounds like 2-amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile () share the pyridine backbone but differ in substituents. The cyano group at position 3 in this derivative enhances electron-withdrawing effects, influencing reactivity in photopolymer applications .
  • Pyrimidine Derivatives: 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile () replaces the pyridine ring with a pyrimidine system. This introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which correlates with higher melting points (e.g., 200°C for this compound) compared to pyridine analogs .
Fused-Ring Systems
  • Thieno[2,3-b]pyridine Carbonitriles: 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile () incorporates a sulfur-containing thieno ring fused to pyridine. This structural modification significantly alters electronic properties (e.g., redshift in UV-Vis spectra) and enhances biological activity due to increased lipophilicity .
  • Cyclohepta[b]pyridine Carbonitriles: 2-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile () features a seven-membered fused ring, introducing steric bulk and conformational flexibility, which may impact binding in enzyme inhibition studies .

Substituent Effects on Physicochemical Properties

Amino and Cyano Groups
  • The amino group at position 3 in 3-amino-2-methylpyridine-4-carbonitrile contributes to basicity and hydrogen-bond donor capacity. In 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (), the amino group participates in intermolecular hydrogen bonding, stabilizing crystal lattices and elevating melting points (222°C) .
  • The cyano group’s strong electron-withdrawing nature is consistent across analogs, with IR absorption bands near 2212 cm⁻¹ (C≡N stretch) .
Methyl and Halogen Substituents
  • In 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (), the trifluoromethyl group increases hydrophobicity and metabolic stability, critical for pharmaceutical applications .
  • Halogenated analogs like 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile () exhibit higher molecular weights (e.g., 351 g/mol) and distinct mass fragmentation patterns (e.g., prominent M⁺ peaks at m/z 351) .

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